2-Hydroxy-1,2-diphenylethanone; methoxymethane
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Overview
Description
2-Hydroxy-1,2-diphenylethanone, also known as benzoin, is an important chemical intermediate widely used in various industries. It is a hydroxy ketone with the molecular formula C14H12O2. This compound is known for its applications as a photosensitizer in photosensitive resins, gravure inks, and photocurable coatings It is used as a propellant in aerosols and as a refrigerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-1,2-diphenylethanone can be synthesized through the benzoin condensation reaction, which involves the condensation of benzaldehyde in the presence of a catalyst such as thiamine (vitamin B1) or cyanide . The reaction typically requires organic solvents like ethanol and is carried out under reflux conditions . An alternative method involves the use of cyclodextrins as supramolecular catalysts, which allows the reaction to be conducted in water, making it a greener approach .
Industrial Production Methods
Industrial production of 2-hydroxy-1,2-diphenylethanone often employs the traditional benzoin condensation method using cyanide as a catalyst. due to environmental concerns, the use of thiamine and cyclodextrins as catalysts is gaining popularity . These methods not only reduce the environmental impact but also improve the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxy group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
Oxidation: 1,2-Diphenylethanedione
Reduction: 1,2-Diphenylethanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1,2-diphenylethanone has numerous applications in scientific research:
Chemistry: Used as a catalyst in the production of polyesters and as a photosensitizer in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the preparation of the antiepileptic drug phenytoin.
Industry: Applied in the production of photosensitive resins, gravure inks, and photocurable coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-1,2-diphenylethanone involves its role as a catalyst in various chemical reactions. For instance, in the benzoin condensation reaction, thiamine diphosphate (ThDP) acts as a cofactor, facilitating the formation of a carbanion intermediate that reacts with benzaldehyde to form the product . The compound’s ability to form stable intermediates and its reactivity with various functional groups make it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
2-Hydroxy-1,2-diphenylethanone can be compared with other similar compounds such as:
1,2-Diphenylethanedione: An oxidized form of 2-hydroxy-1,2-diphenylethanone, used in similar applications but with different reactivity.
1,2-Diphenylethanol: A reduced form, also used in organic synthesis but with different properties.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: A derivative with methoxy groups, used in specialized applications.
The uniqueness of 2-hydroxy-1,2-diphenylethanone lies in its versatility and efficiency as a catalyst, as well as its environmentally friendly synthesis methods using thiamine and cyclodextrins .
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;methoxymethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2.C2H6O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-3-2/h1-10,13,15H;1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJQSVINASFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC.C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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